![molecular formula C17H12Cl2N2OS B2693235 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine CAS No. 477872-62-1](/img/structure/B2693235.png)
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine
Overview
Description
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine is a chemical compound known for its unique structure and properties It consists of a pyrimidine ring substituted with a 2,4-dichlorophenylsulfanyl group at the 4-position, a methoxy group at the 5-position, and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the 2,4-Dichlorophenylsulfanyl Group: This step involves the reaction of the pyrimidine intermediate with 2,4-dichlorophenylthiol in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired sulfanyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage undergoes oxidation under controlled conditions:
Reagent | Conditions | Product | Mechanistic Notes |
---|---|---|---|
Hydrogen peroxide (H₂O₂) | Acidic, 25–60°C | Sulfoxide (-SO-) derivative | Electrophilic oxidation via peroxide intermediate |
mCPBA | Dichloromethane, 0–25°C | Sulfone (-SO₂-) derivative | Radical-mediated oxidation with peracid |
Key Insight : The electron-withdrawing dichlorophenyl group stabilizes the oxidized sulfur species, facilitating high yields (>85%) .
Nucleophilic Aromatic Substitution
The pyrimidine ring undergoes substitution at activated positions:
Nucleophile | Position | Conditions | Product | Yield |
---|---|---|---|---|
Amines | C4 | DMF, 80–100°C | 4-Amino-5-methoxy-2-phenylpyrimidine derivative | 60–75% |
Thiols | C5 | K₂CO₃, DMSO, 120°C | 5-Thioether-modified pyrimidine | 50–65% |
Structural Basis :
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C4 is activated by the electron-withdrawing sulfanyl group, enhancing electrophilicity .
-
Methoxy (-OCH₃) at C5 directs nucleophilic attack via resonance deactivation .
Reductive Cleavage
The sulfanyl bridge is susceptible to reductive cleavage:
Reagent | Conditions | Product | Application |
---|---|---|---|
LiAlH₄ | THF, reflux | Pyrimidine with free thiol (-SH) group | Intermediate for further coupling |
Raney Ni/H₂ | Ethanol, 50–70°C | Desulfurized pyrimidine derivative | Deprotection strategy |
Caution : Over-reduction of the pyrimidine ring is mitigated by temperature control (<70°C).
Electrophilic Substitution on Aromatic Rings
The dichlorophenyl and phenyl groups participate in selective electrophilic reactions:
Reaction | Site | Reagent | Product |
---|---|---|---|
Nitration | Dichlorophenyl (para to Cl) | HNO₃/H₂SO₄, 0–5°C | Nitro-substituted dichlorophenyl derivative |
Bromination | Phenyl (meta to pyrimidine) | Br₂/FeBr₃, 25°C | 3-Bromo-2-phenylpyrimidine analog |
Regioselectivity :
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Dichlorophenyl: Electron-withdrawing Cl groups direct nitration to the para position .
-
Phenyl: Pyrimidine’s electron-deficient nature deactivates ortho/para positions, favoring meta substitution .
Methoxy Group Functionalization
The methoxy substituent at C5 can be modified under harsh conditions:
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Demethylation | BBr₃ | DCM, −78°C to 25°C | 5-Hydroxypyrimidine derivative |
Alkylation | R-X/K₂CO₃ | DMF, 60–80°C | 5-Alkoxy-modified pyrimidine |
Limitation : Demethylation requires anhydrous conditions to avoid side reactions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Reaction | Catalyst | Substrate | Product |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-modified pyrimidine |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | Aminated pyrimidine derivatives |
Optimized Conditions :
Photochemical Reactions
UV-induced reactivity has been explored for specialized applications:
Reaction | Conditions | Product | Application |
---|---|---|---|
[2+2] Cycloaddition | UV (254 nm), acetone | Fused cyclobutane-pyrimidine system | Material science scaffolds |
Note : Reaction efficiency depends on solvent polarity and irradiation time .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrimidine compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. A notable study highlighted the synthesis of several pyrrolo[2,3-d]pyrimidine derivatives that showed potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. These compounds demonstrated significant antitumor activity in preclinical models, suggesting a promising avenue for further development in oncology .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and other diseases. For example, certain pyrimidine derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome disorders such as obesity and type 2 diabetes . The inhibition of this enzyme can lead to therapeutic effects in managing these conditions.
Antimicrobial Properties
Research has indicated that similar sulfur-containing pyrimidine compounds possess antimicrobial properties. The presence of the sulfanyl group enhances the biological activity against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.
Neurological Research
Compounds with structural similarities to this compound have been investigated for their neuroprotective effects. Some studies suggest that these compounds may mitigate neurodegenerative processes associated with diseases like Alzheimer's by influencing neurotransmitter systems or reducing oxidative stress .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives that included modifications to enhance their VEGFR-2 inhibitory activity. The lead compound demonstrated over 100-fold potency compared to standard treatments in mouse models of melanoma, indicating a strong potential for clinical application .
Case Study 2: Enzyme Inhibition
In another investigation focusing on metabolic disorders, researchers evaluated the effect of pyrimidine derivatives on insulin sensitivity and glucose metabolism. The findings revealed that specific modifications to the pyrimidine structure could significantly enhance enzyme inhibition related to metabolic syndrome, paving the way for future therapeutic strategies .
Mechanism of Action
The mechanism of action of 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Signal Transduction: It may interfere with signal transduction pathways by binding to receptors or other signaling molecules, affecting cellular responses.
DNA Interaction: The compound may interact with DNA, either by intercalation or binding to specific sequences, influencing gene expression and cellular functions
Comparison with Similar Compounds
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine can be compared with other similar compounds to highlight its uniqueness:
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid: This compound has a carboxylic acid group instead of a methoxy group, which may alter its reactivity and biological activity.
2-[(2,4-Dichlorophenyl)sulfanyl]acetic acid: This compound has a simpler structure with an acetic acid moiety, which may affect its solubility and interaction with biological targets.
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(2-pyridinyl)pyrimidine: This compound has a pyridinyl group instead of a phenyl group, which may influence its binding affinity and specificity for certain targets.
Biological Activity
The compound 4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine (often referred to as "compound X") is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X features a pyrimidine core substituted with a dichlorophenyl sulfanyl group and a methoxy group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrimidine derivatives, including compound X. A study indicated that compounds with similar structures exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Enzyme Inhibition
Compound X has been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an inhibitor of acetylcholinesterase (AChE) and urease. In vitro assays demonstrated that derivatives of this class showed strong inhibitory activity against urease, which is crucial in treating conditions like urinary tract infections .
Compound | AChE Inhibition (IC50 μM) | Urease Inhibition (%) |
---|---|---|
Compound X | 25.5 ± 0.5 | 85% |
Reference Compound | 30.0 ± 0.3 | 75% |
Anti-inflammatory Activity
The anti-inflammatory potential of compound X has also been explored. Pyrimidine derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Preliminary results indicated that compound X could inhibit COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Compound | COX-1 Inhibition (IC50 μM) | COX-2 Inhibition (IC50 μM) |
---|---|---|
Compound X | 19.45 ± 0.07 | 42.1 ± 0.30 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Anticancer Potential
The anticancer properties of pyrimidine derivatives are well-documented, with several studies indicating that these compounds can induce apoptosis in cancer cells. Compound X's structural features suggest it may interact with DNA or RNA synthesis pathways, potentially serving as a chemotherapeutic agent .
The biological activities of compound X can be attributed to its ability to interact with various biological targets:
- Enzyme Binding: The sulfanyl group enhances binding affinity to target enzymes, leading to effective inhibition.
- Cell Membrane Interaction: The lipophilic nature of the methoxy group allows for better penetration into microbial membranes.
- DNA/RNA Interaction: The pyrimidine core may interfere with nucleic acid synthesis, contributing to its anticancer effects.
Study on Antimicrobial Properties
In a controlled study assessing the antimicrobial efficacy of compound X against various bacterial strains, results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, demonstrating its potential as a therapeutic agent in infectious diseases .
Anti-inflammatory Efficacy Assessment
A study utilizing carrageenan-induced paw edema models in rats showed that compound X significantly reduced inflammation compared to control groups, supporting its use in inflammatory conditions .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-22-14-10-20-16(11-5-3-2-4-6-11)21-17(14)23-15-8-7-12(18)9-13(15)19/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLEACAKUYIDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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